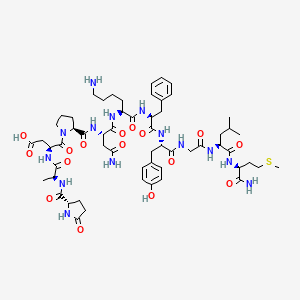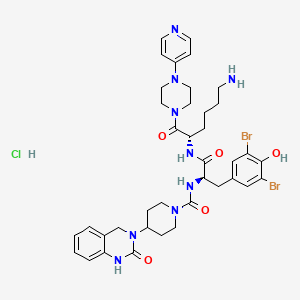
GPR120 modulator 2
Übersicht
Beschreibung
GPR120 modulator 2 is a modulator of the G protein-coupled receptor 120 (GPR120), which is extracted from patent US8394841B2 . It can be used for research of diseases associated with abnormal or deregulated GPR120, such as diabetes .
Molecular Structure Analysis
The molecular weight of GPR120 modulator 2 is 387.88 and its formula is C20H18ClNO3S . It appears as a solid, white to off-white in color . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
While specific chemical reactions involving GPR120 modulator 2 are not detailed in the available resources, it’s known that GPR120 modulator 2 is a GPR120 agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case is GPR120.Physical And Chemical Properties Analysis
GPR120 modulator 2 is a solid, white to off-white substance . It has a high solubility in DMSO, with a solubility of ≥ 100 mg/mL . The CAS number for GPR120 modulator 2 is 1050506-87-0 .Wissenschaftliche Forschungsanwendungen
GPR120 Agonist in Metabolic Diseases
GPR120 is increasingly recognized as a potential target for the treatment of type 2 diabetes and metabolic diseases. Its activation is linked to various beneficial effects such as GLP-1 secretion, insulin sensitization, anti-inflammatory, and anti-obesity effects (Shimpukade et al., 2012).
Role in Osteoclast Development
GPR120 plays a significant role in osteoclast development, regulating differentiation, survival, and function. Activation of GPR120 suppresses receptor activator of NF‐κB ligand (RANKL)‐induced osteoclast differentiation and expression of key modulators of osteoclastogenesis (Kim et al., 2016).
Prevention of Metabolic Disorders
GPR120 agonism correlates with the prevention of metabolic disorders such as obesity and diabetes. Its activation modulates hormone secretion and regulates lipid and/or glucose metabolism in various tissues, potentially preventing obesity and diabetes (Zhang & Leung, 2014).
Application in Diabetes Treatment
GPR120 agonists have shown potential as effective treatments for obesity, type 2 diabetes mellitus (T2DM), and other metabolic syndromes, thanks to their ability to modulate hormone secretion and regulate metabolism (Zhang & Macielag, 2020).
Expression in Pancreatic Delta Cells
GPR120 is preferentially expressed in pancreatic delta cells and regulates somatostatin secretion from murine islets of Langerhans, indicating a selective presence within the delta cells of murine islets (Stone et al., 2014).
Anti-inflammatory and Metabolic Health Improvement
GPR120 agonism improves inflammation and metabolic health on a systemic level via regulation of adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis, making it a novel therapeutic option for impaired metabolic health (Cornall et al., 2014).
Pro-/Anti-inflammatory Effects in Adipocytes
GPR120 is involved in the pro-/anti-inflammatory effects of different types of fatty acids in human visceral adipocytes. These effects may be altered in obesity, a state with chronic inflammation (Rodríguez‐Pacheco et al., 2017).
Influence on Ovarian Hormones
GPR120's expression in the mouse pituitary gland is modulated by ovarian hormones, suggesting direct regulation in the reproductive cycle at the pituitary level (Moriyama et al., 2017).
Zukünftige Richtungen
GPR120 and its modulators, including GPR120 modulator 2, are promising targets for the treatment of metabolic diseases such as diabetes . Future research could focus on further elucidating the mechanism of action of GPR120 modulators, improving their pharmacokinetic profiles, and assessing their therapeutic potential in clinical trials.
Eigenschaften
IUPAC Name |
3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-13-10-15(8-6-14(13)7-9-20(23)24)25-11-19-22-18(12-26-19)16-4-2-3-5-17(16)21/h2-6,8,10,12H,7,9,11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZPTUFKSLWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648434 | |
| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GPR120 modulator 2 | |
CAS RN |
1050506-87-0 | |
| Record name | 4-[[4-(2-Chlorophenyl)-2-thiazolyl]methoxy]-2-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050506-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)






![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)


